N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide
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Overview
Description
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with a dimethyl group and an ethyl chain linked to a pivalamide moiety. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 1,5-dimethyl-1H-pyrazole can be formed by reacting hydrazine with acetylacetone under acidic conditions.
Alkylation: The next step involves the alkylation of the pyrazole ring. This can be achieved by reacting 1,5-dimethyl-1H-pyrazole with an appropriate alkyl halide, such as 2-bromoethylamine, in the presence of a base like potassium carbonate.
Amidation: The final step is the amidation reaction, where the alkylated pyrazole is reacted with pivaloyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide.
2-Bromoethylamine: Used in the alkylation step of the synthesis.
Pivaloyl Chloride: Used in the amidation step of the synthesis.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring and the presence of the pivalamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-9-8-10(14-15(9)5)6-7-13-11(16)12(2,3)4/h8H,6-7H2,1-5H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWOAQCTSMZMBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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